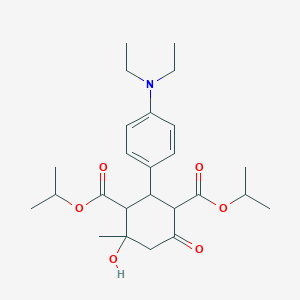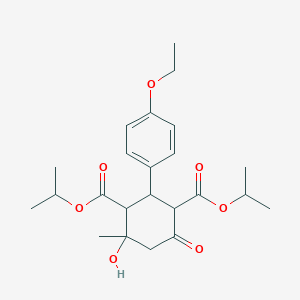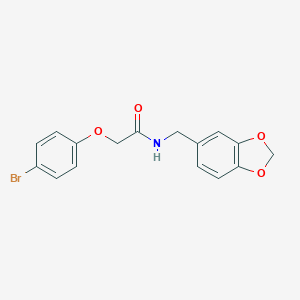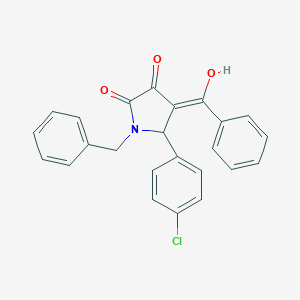![molecular formula C16H14Cl2N4O B248890 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine, also known as DCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine exerts its therapeutic effects by modulating specific enzymes and signaling pathways in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell cycle regulation and cell survival. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to modulate the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells such as macrophages and T cells. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and specific targeting of enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
Zukünftige Richtungen
There are several future directions for 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine research, including its potential use in combination therapy with other drugs, its optimization for specific disease targets, and its development as a diagnostic tool for cancer and neurological disorders. Additionally, further studies are needed to determine its optimal dosage and safety profile in humans.
Conclusion:
In conclusion, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a promising chemical compound with potential therapeutic applications in various diseases. Its specific targeting of enzymes and signaling pathways makes it an attractive candidate for further research and development. However, further studies are needed to determine its optimal dosage and safety profile in humans.
Synthesemethoden
The synthesis of 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-chloro-5-nitropyridine with 2,4-dichlorophenylpropanol and sodium azide, followed by reduction with palladium on carbon. The resulting product is purified using column chromatography to obtain 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
Molekularformel |
C16H14Cl2N4O |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
2-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-6-7-14(12(18)10-11)23-9-3-5-15-20-16(22-21-15)13-4-1-2-8-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,20,21,22) |
InChI-Schlüssel |
DGSWTONOUHAADR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)










